beta-Ionone epoxide

Description

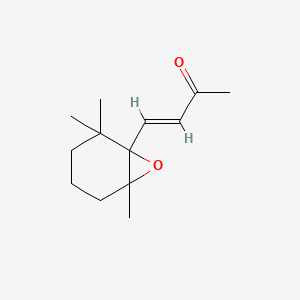

Structure

3D Structure

Properties

IUPAC Name |

4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-10(14)6-9-13-11(2,3)7-5-8-12(13,4)15-13/h6,9H,5,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJZJYUGOJYHCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC12C(CCCC1(O2)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051885 | |

| Record name | 5,6-beta-Ionone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23267-57-4 | |

| Record name | 5,6-Epoxy-β-ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23267-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo(4.1.0)hept-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023267574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,6-beta-Ionone epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Beta-Ionone Epoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) epoxide, systematically named (E)-4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)but-3-en-2-one, is a derivative of beta-ionone, a well-known fragrant terpenoid found in various essential oils. The introduction of an epoxide ring to the beta-ionone structure alters its chemical and physical properties, potentially leading to different biological activities. This technical guide provides a comprehensive overview of the known chemical properties of beta-ionone epoxide, including its synthesis, physical characteristics, and spectral data. While the biological activity of beta-ionone is well-documented, the specific signaling pathways of this compound are less understood. This guide will address the known biological context of the parent compound to provide a framework for future research on the epoxide derivative.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, appearing as a white to pale yellow substance. It is characterized by a floral, violet, and orris-like odor.[1][2][3] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₀O₂ | [4][5] |

| Molecular Weight | 208.30 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | [2][6] |

| Odor | Floral, violet, orris | [2][3][6] |

| Melting Point | 48 °C | [7] |

| Boiling Point | 275-276 °C at 760 mmHg | [7] |

| Solubility | Nearly insoluble in water | [2][6] |

| CAS Number | 23267-57-4 | [4] |

Spectral Data

Mass Spectrometry

The mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification. The NIST WebBook provides mass spectral data obtained by electron ionization (EI).[4]

Experimental Protocol: GC-MS Analysis of this compound

A common method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

-

Column: A nonpolar or polar capillary column can be used, depending on the separation requirements. For instance, a DB-Wax column (a polar column) has been used.[8]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection Mode: Split or splitless injection can be employed.

-

Temperature Program: A temperature ramp is programmed to ensure good separation of the components in a mixture. For example, an initial temperature of 50°C can be held for a few minutes, followed by a ramp of 2°C/min up to 230°C.[8]

-

Mass Spectrometer Settings: The mass spectrometer is typically operated in EI mode at 70 eV. A mass range of m/z 40-400 is scanned.

-

Data Analysis: The resulting mass spectrum is compared with reference spectra in databases like the NIST Mass Spectral Library for identification. The fragmentation pattern is analyzed to confirm the structure.

A logical workflow for GC-MS analysis is depicted below:

Caption: Workflow for the analysis of this compound using GC-MS.

NMR Spectroscopy

Infrared (IR) Spectroscopy

Specific IR spectral data with peak assignments for this compound were not found in the conducted searches. However, general characteristic IR absorption bands for epoxides can be expected.[13] The spectrum of the parent compound, beta-ionone, has been studied and shows characteristic peaks for the carbonyl group and carbon-carbon double bonds.[7][14] The IR spectrum of this compound would be expected to show the disappearance of the cyclohexenyl double bond absorption and the appearance of bands characteristic of the epoxide ring, in addition to the retained carbonyl and butenyl double bond absorptions.

Experimental Protocols for Synthesis

Two primary methods for the synthesis of this compound from beta-ionone are detailed below.

Method 1: Epoxidation with Hydrogen Peroxide and a Selenium Catalyst

This method utilizes hydrogen peroxide as a clean and efficient oxidizing agent in the presence of an organoselenium catalyst.

Experimental Protocol:

-

Reactants:

-

Beta-ionone (1 equivalent)

-

Hydrogen peroxide (30% aqueous solution, 3 equivalents)

-

Bis(3,5-bis(trifluoromethyl)phenyl) diselenide (catalyst, 0.01 equivalents)

-

Solvent (Acetonitrile or Dichloromethane)

-

-

Procedure:

-

Dissolve beta-ionone in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

-

Add the bis(3,5-bis(trifluoromethyl)phenyl) diselenide catalyst to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the hydrogen peroxide solution dropwise to the stirred reaction mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative thin-layer chromatography or column chromatography on silica (B1680970) gel to yield pure this compound.

-

The logical flow of this synthesis is illustrated below:

Caption: Synthesis workflow for this compound using hydrogen peroxide.

Method 2: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This is a classic method for the epoxidation of alkenes.

Experimental Protocol:

-

Reactants:

-

Beta-ionone (1 equivalent)

-

m-Chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents)

-

Solvent (e.g., Dichloromethane)

-

-

Procedure:

-

Dissolve beta-ionone in dichloromethane (B109758) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at 0-5 °C for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Biological Activity and Signaling Pathways

While extensive research exists on the biological activities of beta-ionone, there is a significant lack of information regarding the specific cellular targets and signaling pathways of this compound.[15][16]

The parent compound, beta-ionone, is known to be an agonist of the olfactory receptor OR51E2, which is ectopically expressed in various tissues, including prostate cancer cells and melanocytes.[8][17][18] Activation of OR51E2 by beta-ionone triggers a cascade of intracellular events.

Signaling Pathway of Beta-Ionone (Parent Compound):

The activation of OR51E2 by beta-ionone leads to an increase in intracellular calcium levels.[8][15] This calcium influx, in turn, can activate several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway (specifically ERK1/2) and the PI3K/Akt pathway.[17][19] In prostate cancer cells, this signaling has been shown to involve Gβγ, PI3Kγ, and ARF1 at the Golgi apparatus.[19]

The following diagram illustrates the known signaling pathway for beta-ionone:

Caption: Signaling pathway of beta-ionone via the olfactory receptor OR51E2.

Relevance to this compound:

It is plausible that this compound may also interact with olfactory receptors, including OR51E2, due to its structural similarity to beta-ionone. However, the presence of the epoxide ring could alter its binding affinity and downstream signaling effects. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the currently available information on the chemical properties of this compound. While methods for its synthesis and some of its physical and spectral characteristics are known, there remain significant gaps in our understanding, particularly concerning its detailed spectral analysis and its specific biological activities and signaling pathways. The provided information on the parent compound, beta-ionone, offers a valuable starting point for future investigations into the unique properties and potential applications of its epoxide derivative in fields such as pharmacology and materials science. Further research is warranted to fully characterize this intriguing molecule.

References

- 1. Structurally related odorant ligands of the olfactory receptor OR51E2 differentially promote metastasis emergence and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. IONONE BETA EPOXIDE IFF [ventos.com]

- 3. Perfumers Apprentice - Ionone Beta Epoxide Crystals (IFF) [shop.perfumersapprentice.com]

- 4. This compound | C13H20O2 | CID 5352481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-ionone-5,6-epoxide (cis type) [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 23267-57-4 [thegoodscentscompany.com]

- 8. news.rub.de [news.rub.de]

- 9. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bmse001269 Beta-Ionone at BMRB [bmrb.io]

- 12. hmdb.ca [hmdb.ca]

- 13. β-ionone-5,6-epoxide (cis type) [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

- 15. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dietary administration of β-ionone epoxide to Sprague-Dawley rats for 90 days - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation | Semantic Scholar [semanticscholar.org]

- 19. The olfactory receptor OR51E2 activates ERK1/2 through the Golgi-localized Gβγ-PI3Kγ-ARF1 pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of Beta-Ionone 5,6-Epoxide in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) 5,6-epoxide, an apocarotenoid derived from the oxidative metabolism of β-ionone, is an intriguing, yet understudied, volatile organic compound found in the plant kingdom. As a secondary metabolite of the ubiquitous β-ionone, which itself is a cleavage product of β-carotene, this epoxide holds potential significance in plant physiology, defense mechanisms, and as a bioactive compound with applications in flavor, fragrance, and pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, biosynthesis, and potential physiological roles of beta-ionone 5,6-epoxide in plants, aimed at researchers, scientists, and professionals in drug development.

Natural Occurrence

Beta-ionone 5,6-epoxide has been identified as a naturally occurring volatile compound in a limited number of plant species. Its presence is often associated with plants known to produce significant amounts of its precursor, β-ionone.

Table 1: Documented Natural Occurrence of Beta-Ionone 5,6-Epoxide in Plants

| Plant Species | Family | Plant Part | Analytical Method | Reference(s) |

| Camellia sinensis (Tea) | Theaceae | Leaves | Not specified in abstract | [1] |

| Fagus sylvatica (European Beech) | Fagaceae | Leaves | GC-MS | [2] |

Note: Quantitative data on the concentration of beta-ionone 5,6-epoxide in these plants is currently not available in the reviewed literature.

Biosynthesis

The biosynthesis of beta-ionone 5,6-epoxide is a two-step process initiated from the cleavage of β-carotene.

-

Formation of β-Ionone: The primary precursor, β-ionone, is formed through the enzymatic cleavage of β-carotene. This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs), specifically CCD1 and CCD4, which cleave the 9,10 and 9',10' double bonds of β-carotene.[3][4]

-

Epoxidation of β-Ionone: The subsequent step involves the epoxidation of the 5,6-double bond of the β-ionone ring to form beta-ionone 5,6-epoxide. While the exact enzymatic machinery responsible for this conversion in plants has not been definitively identified, it is hypothesized to be catalyzed by a monooxygenase, such as a cytochrome P450 enzyme.[4][5] These enzymes are known to carry out a wide range of oxidation reactions, including epoxidations, in plant secondary metabolism.

Potential Physiological Roles and Signaling

The direct physiological roles and signaling pathways of beta-ionone 5,6-epoxide in plants remain largely uninvestigated. However, insights can be gleaned from the known functions of its precursor, β-ionone, and its downstream metabolite, dihydroactinidiolide (B95004).

Beta-ionone is a well-documented signaling molecule in plant defense, particularly against biotic stress. It has been shown to induce defense responses in neighboring plants and enhance resistance to pathogens.[6][7]

Furthermore, dihydroactinidiolide, which is formed from the rearrangement of beta-ionone 5,6-epoxide, has been implicated in the response to photooxidative stress.[8] This suggests that beta-ionone 5,6-epoxide may act as a transient intermediate in a signaling cascade initiated by stress conditions. The conversion of β-ionone to its epoxide and subsequently to dihydroactinidiolide could represent a mechanism for fine-tuning the plant's response to environmental challenges.

Experimental Protocols

Extraction and Analysis of Beta-Ionone 5,6-Epoxide from Plant Tissues

A highly sensitive and suitable method for the analysis of volatile apocarotenoids like beta-ionone 5,6-epoxide from plant matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol adapted from a validated method for volatile apocarotenoids in Arabidopsis thaliana, which would require optimization and validation for the specific plant matrix and for beta-ionone 5,6-epoxide.[3][9]

Objective: To extract and quantify beta-ionone 5,6-epoxide from fresh plant tissue.

Materials:

-

Fresh plant tissue (e.g., leaves)

-

20 mL headspace vials with magnetic crimp caps (B75204) and silicone/PTFE septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated agitator for SPME

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Internal standard (e.g., a deuterated analog of beta-ionone 5,6-epoxide, if available, or a related compound with similar chemical properties)

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Sample Preparation:

-

Harvest fresh plant tissue and immediately weigh a precise amount (e.g., 100-500 mg) into a 20 mL headspace vial.

-

To inhibit enzymatic activity, the sample can be flash-frozen in liquid nitrogen and ground to a fine powder before being transferred to the vial.

-

Add a saturated solution of NaCl (e.g., 1 mL) to the vial to increase the volatility of the analytes.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with the crimp cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in the heated agitator.

-

Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 10-20 min) with agitation to allow the volatiles to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorb the analytes from the SPME fiber in the heated injection port of the GC (e.g., at 250 °C) in splitless mode.

-

Separate the compounds on the GC column using a suitable temperature program. A typical program might start at 40-50 °C, hold for a few minutes, and then ramp up to 250-280 °C.

-

Detect the compounds using the mass spectrometer, typically in full scan mode to identify the fragmentation pattern of beta-ionone 5,6-epoxide and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

-

-

Quantification:

-

Identify beta-ionone 5,6-epoxide based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the compound by creating a calibration curve using known concentrations of the standard and the internal standard.

-

Future Directions and Conclusion

The study of beta-ionone 5,6-epoxide in plants is a nascent field with significant potential for discovery. Key areas for future research include:

-

Quantitative Surveys: Comprehensive studies to quantify the concentration of beta-ionone 5,6-epoxide in a wider range of plant species and tissues, and under various physiological and stress conditions.

-

Enzyme Identification: Identification and characterization of the specific plant enzymes, likely monooxygenases, responsible for the epoxidation of β-ionone.

-

Functional Analysis: Elucidation of the direct biological activities and signaling roles of beta-ionone 5,6-epoxide in plant development, defense, and stress responses. This could involve exogenous application studies and the use of metabolic mutants.

-

Drug Development and Bioactivity: Investigation of the pharmacological properties of beta-ionone 5,6-epoxide, given the known bioactivities of other apocarotenoids.

References

- 1. UHPLC-HRMS Analysis of Fagus sylvatica (Fagaceae) Leaves [macau.uni-kiel.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. osmanthus_fragrans_lour [Tinkturenpresse] [tinkturenpresse.de]

- 6. mdpi.com [mdpi.com]

- 7. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Volatile apocarotenoid discovery and quantification in Arabidopsis thaliana: optimized sensitive analysis via HS-SPME-GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of β-Ionone Epoxide from Carotenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway leading to the formation of β-ionone epoxide from carotenoid precursors. The content covers the key enzymatic steps, intermediate compounds, and quantitative data from various bioengineering studies. Detailed experimental protocols for crucial analytical methods are also provided, alongside visual representations of the biochemical pathways and experimental workflows.

Introduction

β-Ionone and its derivatives, such as β-ionone epoxide, are valuable apocarotenoids widely used in the flavor, fragrance, and pharmaceutical industries.[1] These compounds are naturally derived from the oxidative cleavage of carotenoids, which are abundant pigments in many plants, fruits, and microorganisms.[2] Understanding and engineering the biosynthetic pathway of β-ionone epoxide is of significant interest for sustainable and cost-effective production compared to traditional chemical synthesis.

This guide delineates a two-stage biosynthetic process: the initial conversion of β-carotene to β-ionone, followed by the subsequent epoxidation of β-ionone.

The Biosynthetic Pathway

The formation of β-ionone epoxide from carotenoids is not a direct conversion but rather a sequential process involving two key enzymatic steps.

Stage 1: Cleavage of β-Carotene to β-Ionone

The primary precursor for β-ionone is β-carotene. The biosynthesis of β-carotene originates from the mevalonate (B85504) (MVA) pathway, starting with acetyl-CoA. This intricate pathway involves numerous enzymes to produce the C40 tetraterpenoid, β-carotene.

The pivotal step in β-ionone formation is the symmetric oxidative cleavage of the 9,10 and 9',10' double bonds of β-carotene. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[1][2] Specifically, CCD1 and CCD4 have been extensively characterized for their role in β-ionone production in various organisms.[1] The reaction requires molecular oxygen and results in the formation of two molecules of β-ionone (a C13 ketone) and a C14 dialdehyde.

Stage 2: Epoxidation of β-Ionone to β-Ionone Epoxide

The second stage involves the epoxidation of the 5,6-double bond of the β-ionone ring to yield β-ionone 5,6-epoxide . While chemical synthesis methods for this conversion are well-documented, the specific enzymatic basis in biological systems is less characterized.[3] Evidence suggests that this reaction is likely catalyzed by cytochrome P450 monooxygenases (CYPs) .[4][5] These enzymes are known to perform a wide range of oxidative reactions, including epoxidations.[6] The reaction would involve the incorporation of one oxygen atom from O2 into the β-ionone substrate, with the other being reduced to water, a process requiring a cognate reductase and a source of reducing equivalents like NADPH.[7] However, a specific, highly efficient native enzyme for this particular transformation has yet to be fully elucidated.

Quantitative Data on β-Ionone Production

The microbial production of β-ionone has been a significant focus of metabolic engineering efforts. Various microorganisms have been engineered to produce β-ionone, with varying levels of success. The following tables summarize the reported titers and yields from several key studies.

| Host Organism | Engineering Strategy | Titer (mg/L) | Yield (mg/g DCW) | Reference |

| Saccharomyces cerevisiae | Overexpression of carotenogenic genes and PhCCD1 | 1.5 | 1 | [8] |

| Saccharomyces cerevisiae | High-copy episomal expression of crtYB and PhCCD1 | 5 | - | [8] |

| Saccharomyces cerevisiae | - | 33 | - | [1] |

| Escherichia coli | - | 32 (shake flask) | - | [1] |

| Escherichia coli | - | 500 (bioreactor) | - | [1] |

| Yarrowia lipolytica | - | 60 (shake flask) | - | [1] |

| Yarrowia lipolytica | - | 380 (fermenter) | - | [1] |

| Yarrowia lipolytica | Modular pathway engineering | 1000 | - | [9] |

DCW: Dry Cell Weight

Experimental Protocols

4.1. In Vitro Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

This protocol is adapted from established methods for determining CCD activity.[2]

-

Enzyme Preparation:

-

Express the recombinant CCD enzyme (e.g., CCD1) in a suitable host like E. coli.

-

Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Reaction Mixture (Total Volume: 1 mL):

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM FeSO4

-

4 mM Ascorbate

-

0.1% (w/v) Triton X-100

-

20 µM β-carotene (dissolved in a minimal amount of acetone (B3395972) or another suitable solvent)

-

Purified CCD enzyme (empirically determined optimal concentration)

-

-

Procedure:

-

Prepare the reaction mixture without the enzyme and substrate in a glass vial.

-

Add the purified enzyme and pre-incubate at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the β-carotene substrate.

-

Incubate the reaction for a defined period (e.g., 1-2 hours) in the dark with gentle shaking.

-

Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or another organic solvent to extract the products.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

Resuspend the dried extract in a known volume of a suitable solvent for analysis.

-

4.2. Quantification of β-Ionone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantification of β-ionone.[10][11]

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable capillary column (e.g., DB-5ms, HP-5ms).

-

-

Sample Preparation:

-

For in vitro assays, use the resuspended extract from the protocol above.

-

For in vivo samples (e.g., microbial cultures), perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dodecane.

-

Include an internal standard (e.g., α-ionone or a deuterated standard) for accurate quantification.

-

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 10°C/min, hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

For quantification, use Selected Ion Monitoring (SIM) mode with characteristic ions for β-ionone (e.g., m/z 177, 192).

-

-

-

Quantification:

-

Generate a calibration curve using authentic β-ionone standards of known concentrations.

-

Calculate the concentration of β-ionone in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

4.3. Cytochrome P450 Monooxygenase Activity Assay (General Protocol)

This is a general protocol for assaying CYP activity, which can be adapted for β-ionone epoxidation.[7][12]

-

Reaction Components:

-

Microsomal preparation or purified CYP enzyme and its cognate reductase.

-

100 mM Phosphate buffer (pH 7.4).

-

β-ionone substrate (dissolved in a suitable solvent like DMSO or ethanol).

-

NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

-

Procedure:

-

Pre-warm the reaction buffer and microsomal/enzyme preparation to 37°C.

-

Add the β-ionone substrate to the reaction mixture.

-

Initiate the reaction by adding the NADPH generating system or NADPH.

-

Incubate for a specific time at 37°C.

-

Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the presence of β-ionone epoxide using LC-MS or GC-MS.

-

Visualizations

5.1. Biosynthesis Pathway of β-Ionone from β-Carotene

5.2. Proposed Biosynthesis of β-Ionone Epoxide

5.3. Experimental Workflow for β-Ionone Production and Analysis

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of In Vitro and In Vivo Activities of Plant Carotenoid Cleavage Oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104557792A - Production method of beta-ionone epoxide - Google Patents [patents.google.com]

- 4. Biotransformation of beta-ionone by engineered cytochrome P450 BM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of β-ionone by combined expression of carotenogenic and plant CCD1 genes in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Efficient production of the β-ionone aroma compound from organic waste hydrolysates using an engineered Yarrowia lipolytica strain [frontiersin.org]

- 10. researchwith.montclair.edu [researchwith.montclair.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Profile of Beta-Ionone Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for beta-ionone (B89335) epoxide, a significant compound in flavor, fragrance, and pharmaceutical research. This document details its Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) data, along with standardized experimental protocols for its synthesis and analysis.

Core Spectroscopic Data

The following tables summarize the key quantitative NMR and GC-MS data for beta-ionone epoxide, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.02 | dd | 15.7, 2.9 | H-8 |

| 6.29 | dd | 15.7, 3.0 | H-7 |

| 2.28 | d | 2.9 | H-10 (CH₃) |

| 1.91 | dt | 16.0, 8.4 | H-4a |

| 1.45 | dqd | 14.9, 10.5, 9.1, 4.7 | H-3, H-4b |

| 1.26 | s | H-2 | |

| 1.15 | d | 2.9 | H-12, H-13 (gem-di-CH₃) |

| 0.94 | d | 2.9 | H-11 (CH₃) |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: ¹³C NMR Spectroscopic Data for this compound[1]

| Chemical Shift (δ) ppm | Assignment |

| 196.55 | C-9 (C=O) |

| 141.64 | C-7 |

| 131.43 | C-8 |

| 69.60 | C-5 |

| 64.87 | C-6 |

| 34.46 | C-1 |

| 32.53 | C-4 |

| 28.74 | C-10 |

| 27.27 | C-3 |

| 24.88 | C-12/C-13 |

| 19.82 | C-2 |

| 15.86 | C-11 |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)[1]

Table 3: GC-MS Data for this compound[2]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| 123.0 | 99.99 |

| 96.0 | 11.03 |

| 175.0 | 9.86 |

| 124.0 | 9.43 |

| 69.0 | 9.19 |

Ionization Mode: Electron Ionization (EI)[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent analysis by GC-MS are provided below.

Synthesis of this compound

This protocol is a representative laboratory-scale procedure for the epoxidation of beta-ionone.

Materials:

-

Beta-ionone

-

Hydrogen peroxide (30% solution)

-

Bis(3,5-bis(trifluoromethyl)phenyl) diselenide (catalyst)

-

Dichloromethane (B109758) (solvent)

-

Nitrogen gas

-

Round-bottom flask

-

Stirring apparatus

-

Temperature control system (e.g., ice bath)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of beta-ionone in dichloromethane under a nitrogen atmosphere.

-

Add the catalyst, bis(3,5-bis(trifluoromethyl)phenyl) diselenide, to the solution.

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Slowly add a molar excess of 30% hydrogen peroxide to the stirred solution.

-

Maintain the reaction temperature between 0-40°C and continue stirring for 24 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution).

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the GC-MS analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., JEOL JMS-D-300 or equivalent)[2]

-

Capillary column suitable for terpenoid analysis (e.g., HP-5MS or equivalent)

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: Increase to 180°C at a rate of 10°C/minute

-

Ramp 2: Increase to 280°C at a rate of 20°C/minute, hold for 5 minutes

-

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/minute

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: 40-400 amu

-

Scan Speed: 1000 amu/second

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

Visualizations

The following diagrams illustrate the experimental workflow and a proposed mass spectrometry fragmentation pattern for this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

The Biological Activity of β-Ionone Epoxide and its Metabolites: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Ionone, a cyclic terpenoid found in various plants, and its derivatives have garnered significant interest in the scientific community for their potential therapeutic applications, particularly in oncology. This technical guide focuses on the biological activities of β-ionone epoxide and its potential metabolites, providing an in-depth overview of their anticancer properties, mechanisms of action, and the signaling pathways they modulate. While research on the specific metabolites of β-ionone epoxide is still emerging, this guide draws upon the broader knowledge of β-ionone metabolism to infer and present potential bioactive compounds and their effects.

Anticancer Activity of β-Ionone Derivatives

Research has demonstrated that β-ionone and its derivatives, including hydroxylated and epoxidized forms, possess significant anti-proliferative and pro-apoptotic effects against various cancer cell lines.

Quantitative Data on Cytotoxicity

The cytotoxic effects of β-ionone and its key derivatives have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the potency of these compounds in inhibiting cancer cell growth.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| β-Ionone | DU145 | Prostate Cancer | 210 | [1] |

| LNCaP | Prostate Cancer | 130 | [1] | |

| PC-3 | Prostate Cancer | 130 | [1] | |

| SGC-7901 | Gastric Adenocarcinoma | 89 | ||

| K562 | Human Leukemia | ~200 (significant inhibition) | [2] | |

| 3-Hydroxy-β-ionone | MDA-MB-231 | Breast Cancer (TNBC) | 388.40 µg/mL | |

| T47D | Breast Cancer | 185.50 µg/mL | ||

| MCF7 | Breast Cancer | 113.40 µg/mL | ||

| β-Ionone Endoperoxide Derivative (3j) | A549 | Lung Cancer | 0.001 | [3] |

| β-Ionone Endoperoxide Derivative (3i) | A549 | Lung Cancer | 0.003 | [3] |

Metabolism of β-Ionone

The metabolic fate of β-ionone has been investigated in animal models, providing insights into the potential metabolites of β-ionone epoxide. A study on rabbits dosed with β-ionone identified several metabolites in urine, suggesting that hydroxylation and reduction are key metabolic pathways.[4][5][6]

Identified Metabolites of β-Ionone in Rabbits: [4][5][6]

-

3-Oxo-β-ionone

-

3-Oxo-β-ionol

-

Dihydro-3-oxo-β-ionol

-

3-Hydroxy-β-ionol

While the specific biological activities of these metabolites have not been extensively characterized, their structural similarity to active β-ionone derivatives suggests they may also possess pharmacological effects. Further research is warranted to synthesize and evaluate the anticancer potential of these compounds.

Signaling Pathways

β-Ionone and its derivatives exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, apoptosis, and metastasis.

TGF-β/Smad Signaling Pathway

3-Hydroxy-β-ionone has been shown to suppress breast cancer progression by inhibiting the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of cellular processes, including epithelial-mesenchymal transition (EMT), a key step in cancer metastasis. By downregulating key components of this pathway, 3-hydroxy-β-ionone can inhibit the migratory and invasive properties of cancer cells.

Apoptosis Induction Pathway

β-Ionone and its derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[3] This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of β-ionone epoxide metabolites.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.[7]

-

Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells with the test compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.[8] Collect the supernatant containing floating cells to include apoptotic bodies.

-

Washing: Wash the cells twice with cold PBS.[8]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[2]

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of propidium iodide (PI) solution.[2][9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.[2]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the test compound, then harvest by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping.[10] Fix the cells for at least 30 minutes on ice or overnight at 4°C.[11][12]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[10]

-

Staining: Resuspend the cell pellet in a propidium iodide staining solution containing RNase A.[10] The RNase A is crucial to degrade RNA and ensure that only DNA is stained.

-

Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[11]

-

Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of the PI signal is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

β-Ionone epoxide and its potential metabolites represent a promising class of compounds for anticancer drug development. The available data on β-ionone and its derivatives demonstrate their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression. However, a significant knowledge gap remains concerning the specific metabolic fate of β-ionone epoxide and the biological activities of its metabolites. Future research should focus on:

-

Metabolism Studies: Elucidating the metabolic pathways of β-ionone epoxide in relevant biological systems to identify its major metabolites.

-

Synthesis and Biological Evaluation: Synthesizing the identified metabolites and systematically evaluating their cytotoxic, pro-apoptotic, and anti-metastatic properties.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways modulated by the most active metabolites.

A deeper understanding of the structure-activity relationships of β-ionone epoxide metabolites will be crucial for the rational design and development of novel and effective anticancer agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Metabolism of β-ionone. Isolation, characterization and identification of the metabolites in the urine of rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beta-Ionone epoxide | C13H20O2 | CID 5352481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabolism of beta-ionone. Isolation, characterization and identification of the metabolitesin the urine of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. corefacilities.iss.it [corefacilities.iss.it]

The Enigmatic Violet: A Technical Guide to the Discovery and Isolation of Beta-Ionone Epoxide from Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335) epoxide, a naturally occurring aromatic compound, has garnered increasing interest within the scientific community for its potential applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of beta-ionone epoxide found in essential oils, with a particular focus on its presence in Osmanthus fragrans. This document details the experimental protocols for its extraction and purification and presents available quantitative data. Furthermore, it explores the potential biological signaling pathways modulated by this compound, offering insights for future research and drug development.

Discovery and Natural Occurrence

This compound is a derivative of beta-ionone, a well-known aroma compound responsible for the characteristic violet and woody scent of many flowers. Beta-ionone itself is a product of the enzymatic degradation of carotenoids, particularly beta-carotene, a process catalyzed by carotenoid cleavage dioxygenases (CCDs). The subsequent epoxidation of beta-ionone results in the formation of this compound.

While beta-ionone is found in a variety of essential oils, its epoxide form has been most notably identified in the essential oil and absolute of Osmanthus fragrans (Sweet Osmanthus), a flowering plant native to Asia.[1][2] The presence of this compound contributes to the complex and highly valued fragrance profile of osmanthus extracts, which are used in high-end perfumery. Analysis of Osmanthus fragrans essential oil has revealed the presence of different isomers, including 2,3-epoxy-β-ionone and 5,6-epoxy-5,6-dihydro-beta-ionone.[1][2]

Quantitative Analysis

The concentration of this compound in essential oils can vary depending on the plant species, geographical origin, harvesting time, and extraction method. The available quantitative data, primarily from Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is summarized in the table below.

| Essential Oil Source | Compound | Method of Analysis | Concentration (%) | Reference |

| Osmanthus fragrans Tea | 2,3-Epoxy-β-ionone | Steam Distillation & GC-MS | 0.19 | [1] |

| Osmanthus fragrans Absolute | 5,6-Epoxy-5,6-dihydro-beta-ionone | Solvent Extraction & GC-MS | 0.02 | [2] |

Experimental Protocols

The isolation and purification of this compound from essential oils involve a multi-step process, beginning with the extraction of the essential oil from the plant material, followed by fractionation and purification to isolate the target compound.

Extraction of Essential Oil from Osmanthus fragrans Flowers

Several methods can be employed to extract the essential oil from Osmanthus fragrans flowers. The choice of method can influence the yield and chemical composition of the final product.

-

Steam Distillation: This is a common method for extracting essential oils. Fresh or dried osmanthus flowers are placed in a still, and steam is passed through the plant material. The steam vaporizes the volatile compounds, which are then condensed and collected.

-

Solvent Extraction: This method is used to produce concretes and absolutes. The flowers are macerated with a solvent (e.g., hexane), which dissolves the volatile aromatic compounds as well as waxes and pigments. The solvent is then evaporated to yield a semi-solid concrete. The concrete is further treated with ethanol (B145695) to extract the absolute, which is a more concentrated form of the aromatic constituents. The overall yield of absolute from osmanthus flowers is approximately 1.2%.[3]

-

Supercritical CO2 Extraction: This method uses carbon dioxide in its supercritical state as a solvent. It is a "greener" alternative to solvent extraction and can yield a high-quality extract that closely resembles the natural aroma of the plant material.

Isolation and Purification of this compound

Once the essential oil or absolute is obtained, further separation techniques are required to isolate this compound.

-

Fractional Distillation: This technique separates compounds based on their different boiling points. By carefully controlling the temperature and pressure, the essential oil can be separated into different fractions, with the fraction containing this compound being collected at its specific boiling range.

-

Preparative Gas Chromatography (Prep-GC): This is a high-resolution technique that can be used to isolate pure compounds from a complex mixture. The essential oil is injected into a gas chromatograph with a preparative column, and the fraction corresponding to the elution time of this compound is collected.

-

Column Chromatography: The essential oil can be passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (mobile phase) is used to elute the compounds at different rates, allowing for the separation of this compound from other components.

Biological Activity and Signaling Pathways

While research on the specific biological activities of this compound is still emerging, studies on its precursor, beta-ionone, and other related epoxide-containing compounds provide valuable insights into its potential pharmacological effects. Beta-ionone is known to possess anti-inflammatory, anti-cancer, and anti-microbial properties.[4][5] These effects are often mediated through the modulation of key cellular signaling pathways.

Potential Signaling Pathways Modulated by this compound

Based on the known activities of beta-ionone and other epoxides, this compound may influence the following signaling pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation. The anti-inflammatory effects of 3-hydroxy-β-ionone, a derivative of beta-ionone, are mediated through the inhibition of this pathway. It is plausible that this compound may also exert anti-inflammatory effects by inhibiting the activation of NF-κB.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The anti-inflammatory and anti-cancer effects of some epoxide-containing compounds, such as beta-lapachone, have been linked to the modulation of the MAPK pathway. Therefore, this compound could potentially influence this pathway to exert its biological effects.

-

PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: The PI3K/Akt pathway is a critical signaling pathway for cell survival and proliferation. Some studies on beta-adrenergic agonists have shown that their anti-apoptotic effects are mediated through the activation of the PI3K/Akt pathway.[6] Given the structural similarities, the potential for this compound to interact with this pathway warrants investigation.

Visualizations

Workflow for Isolation of this compound

References

- 1. Determination of Essential Oil Composition from Osmanthus fragrans Tea by GC-MS Combined with a Chemometric Resolution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lgbotanicals.com [lgbotanicals.com]

- 3. ScenTree - Osmanthus absolute (CAS N° 68917-05-5) [scentree.co]

- 4. researchgate.net [researchgate.net]

- 5. brieflands.com [brieflands.com]

- 6. Activation of PI3K-Akt pathway mediates antiapoptotic effects of beta-adrenergic agonist in airway eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of C13H20O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C13H20O2 represents a diverse group of isomeric compounds, each with unique physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the core characteristics of prominent C13H20O2 isomers, with a focus on Ibuprofen (B1674241), 4-Heptyloxyphenol, and Isobornyl acrylate (B77674). This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Overview of Key C13H20O2 Isomers

While numerous isomers of C13H20O2 exist, this guide will focus on three well-documented examples that showcase the structural and functional diversity of this molecular formula:

-

Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and antipyretic properties. It is a core medicine in the treatment of pain, fever, and inflammation.

-

4-Heptyloxyphenol: An organic compound with demonstrated biological activities, including antibacterial, tyrosinase inhibitory, and potential anticancer effects. It is a subject of interest in medicinal chemistry and materials science.

-

Isobornyl acrylate: A monofunctional monomer used in the production of polymers, coatings, and adhesives. Its properties contribute to the hardness, flexibility, and resistance of the final products.[1]

Physical and Chemical Properties

The physical and chemical properties of these isomers are summarized in the tables below for easy comparison. These properties are crucial for understanding the behavior of these compounds in various experimental and physiological settings.

Table 1: Physical Properties of C13H20O2 Isomers

| Property | Ibuprofen | 4-Heptyloxyphenol | Isobornyl acrylate |

| Molecular Weight ( g/mol ) | 206.28 | 208.30 | 208.30 |

| Appearance | White crystalline powder | White to light beige crystalline powder | Colorless to pale yellow liquid |

| Melting Point (°C) | 75 - 78 | 60 - 65[2][3] | < -35[4][5] |

| Boiling Point (°C) | 157 at 4 mmHg | 312 | 119 - 121 at 15 mmHg[4][6] |

| Density (g/mL) | 1.03 | ~1.0 | 0.986 at 25 °C[4][6] |

| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol, acetone. | Insoluble in water. | Difficult to mix in water; soluble in organic solvents.[4][5][6] |

| pKa | 4.4 - 5.2 | ~10 | Not applicable |

Table 2: Chemical Identifiers of C13H20O2 Isomers

| Identifier | Ibuprofen | 4-Heptyloxyphenol | Isobornyl acrylate |

| CAS Number | 15687-27-1 | 13037-86-0 | 5888-33-5 |

| PubChem CID | 3672 | 25641 | 639970 |

| IUPAC Name | (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid | 4-(Heptyloxy)phenol | [(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |

Biological Activity and Signaling Pathways

The biological effects of C13H20O2 isomers are highly dependent on their specific structures.

Ibuprofen: Cyclooxygenase (COX) Inhibition

Ibuprofen's therapeutic effects are primarily due to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking the active site of COX enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating these symptoms.

References

- 1. ISOBORNYL ACRYLATE - Ataman Kimya [atamanchemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-Heptyloxyphenol | 13037-86-0 [chemicalbook.com]

- 4. Isobornyl acrylate CAS#: 5888-33-5 [m.chemicalbook.com]

- 5. Isobornyl acrylate Supplier - Mainchem [mainchem.com]

- 6. Isobornyl acrylate | 5888-33-5 [chemicalbook.com]

The Multifaceted Role of Beta-Ionone Epoxide in Flavor Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-ionone (B89335) epoxide, a derivative of the naturally occurring aroma compound β-ionone, holds a significant position in the flavor and fragrance industry. Its unique sensory profile, characterized by fruity, sweet, berry, and woody notes with violet and orris undertones, makes it a valuable ingredient in a wide array of food and beverage products. This technical guide provides a comprehensive overview of beta-ionone epoxide, delving into its chemical and physical properties, natural occurrence, synthesis, and regulatory status. Furthermore, it presents detailed information on its application as a flavoring agent, including sensory data and usage levels, alongside experimental protocols for its synthesis and analysis. The guide also explores the biological interactions of this compound, particularly its engagement with olfactory receptors and the subsequent signaling pathways, offering insights for researchers in sensory science and drug development.

Introduction

This compound, chemically known as 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)-3-buten-2-one, is a flavoring substance valued for its complex and desirable aroma profile.[1] It is found naturally in various plants and fruits, contributing to their characteristic scents.[2][3] In the flavor industry, it is used to impart or enhance fruity and floral notes in products such as baked goods, confectionery, beverages, and dairy products.[4][5] This document serves as an in-depth resource, consolidating key technical information on this compound for professionals in research, food science, and pharmacology.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, appearing as a white to pale yellow substance.[6][7] Its chemical structure features an epoxide ring fused to a trimethylcyclohexane ring, with a butenone side chain. This structure is crucial for its characteristic aroma. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₂₀O₂ | [7][8] |

| Molecular Weight | 208.30 g/mol | [8] |

| CAS Number | 23267-57-4 | [7][8] |

| Appearance | White to pale yellow crystalline solid | [6][7] |

| Melting Point | 48.0 °C | [5] |

| Boiling Point | 275.0 - 276.0 °C @ 760.00 mm Hg | [5] |

| Vapor Pressure | 0.005000 mmHg @ 25.00 °C (estimated) | [5] |

| Flash Point | 201.00 °F (93.89 °C) TCC | [5] |

| Solubility | Insoluble in water; Soluble in alcohol | [5][8] |

| logP (o/w) | 2.365 (estimated) | [5] |

| Odor Description | Fruity, sweet, berry, woody, violet, orris, powdery | [5] |

Natural Occurrence

This compound is a naturally occurring compound found in a variety of botanical sources. It has been identified in:

-

Tea (Camellia sinensis): Contributes to the complex aroma profile of tea.[8]

-

Osmanthus: A flower known for its rich, fruity-floral scent.[5][9]

-

Fruits and Vegetables: It is a degradation product of β-carotene, a pigment abundant in many fruits and vegetables.[10][11] Its presence has been noted in apricots, dill, endive, raspberry, and tomato.[3]

The biogenesis of this compound in plants is linked to the enzymatic and non-enzymatic oxidation of β-carotene.[10][11]

Synthesis and Manufacturing

Chemical Synthesis

A common method for the synthesis of this compound is the epoxidation of β-ionone.[12] One patented method describes a process using hydrogen peroxide as the oxidizing agent and an organoselenium catalyst, bis(3,5-bistrifluoromethylphenyl) diselenide, in a solvent such as ethanol (B145695) or dichloromethane.[12] This method is favored for its high selectivity and environmentally friendly byproducts (water).[12]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from β-ionone via catalytic epoxidation.

Materials:

-

β-ionone (1 mmol)

-

Hydrogen peroxide (30% aqueous solution, 3 mmol)

-

Bis(3,5-bistrifluoromethylphenyl) diselenide (0.01 mmol)

-

Acetonitrile or Dichloromethane (solvent)

-

Nitrogen gas

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 mmol of β-ionone in the chosen solvent under a nitrogen atmosphere.

-

Add 0.01 mmol of the bis(3,5-bistrifluoromethylphenyl) diselenide catalyst to the solution.

-

Control the reaction temperature between 0-40°C (preferably 25°C).

-

Slowly add 3 mmol of hydrogen peroxide to the reaction mixture.

-

Allow the reaction to proceed for 24 hours, monitoring the progress by TLC.

-

After the reaction is complete, evaporate the solvent using a rotary evaporator.

-

The crude product can be purified by preparative thin-layer chromatography to yield 4-[2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl]-3-buten-2-one (this compound).

Expected Yield: Approximately 72%.[12]

Enzymatic Production

The enzymatic production of this compound is an area of active research, offering a "natural" labeling advantage. This process often involves the co-oxidation of β-carotene using enzymes like xanthine (B1682287) oxidase or carotenoid cleavage dioxygenases (CCDs).[1][4][10] These enzymatic methods can be highly specific and operate under mild conditions.

Role as a Flavoring Agent

Sensory Profile and Flavor Threshold

Applications and Usage Levels

This compound is utilized in a wide range of food and beverage products to impart or enhance its characteristic flavor profile. Recommended usage levels vary depending on the food matrix.

Table 2: Recommended Usage Levels of this compound in Various Food Categories

| Food Category | Average Usage (ppm) | Maximum Usage (ppm) | Reference(s) |

| Bakery Wares | 5.0 | 25.0 | [5] |

| Beverages (Alcoholic) | 4.0 | 20.0 | [5] |

| Breakfast Cereal | 2.0 | 10.0 | [5] |

| Cheese | 2.0 | 10.0 | [5] |

| Condiments / Relishes | 5.0 | 25.0 | [5] |

| Confectionery | 4.0 | 20.0 | [5] |

| Dairy Products (Frozen) | 5.0 | 25.0 | [5] |

| Fats / Oils | 2.0 | 10.0 | [5] |

| Fish Products | 3.0 | 15.0 | [5] |

| Fruit Ices | 1.0 | 5.0 | [5] |

| Meat Products | 1.0 | 5.0 | [5] |

| Processed Fruits | 1.0 | 5.0 | [5] |

| Soft Candy | 2.0 | 10.0 | [5] |

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the identification and quantification of this compound in various matrices.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To quantify the concentration of this compound in a sample.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for flavor analysis (e.g., Rtx-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[17]

GC Conditions (example from a toxicological study): [17]

-

Carrier Gas: Helium at a constant flow rate of 1.8 mL/min.

-

Injection Mode: Split (ratio 10:1).

-

Inlet Temperature: 230 °C.

-

Oven Program:

-

Initial temperature: 50 °C for 5 min.

-

Ramp: 25 °C/min to 240 °C.

-

Hold: 240 °C for 5 min.

-

-

Injection Volume: 1 µL.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Detector Temperature: 250 °C.

-

Data Acquisition: Full scan or selected ion monitoring (SIM) for enhanced sensitivity.

Sample Preparation:

-

Sample preparation will vary depending on the matrix (e.g., liquid-liquid extraction for beverages, solid-phase microextraction (SPME) for headspace analysis). A general approach involves extracting the analyte into a suitable organic solvent, concentrating the extract, and injecting it into the GC-MS system.

Metabolism and Biological Signaling Pathways

Metabolism

This compound is considered a metabolite of β-ionone.[8] The metabolic fate of β-ionone in mammals has been studied, with metabolites being excreted in the urine.[18] While a detailed metabolic pathway for this compound is not extensively documented in the provided search results, it is plausible that it undergoes further metabolism, potentially involving hydrolysis of the epoxide ring to form a diol, followed by conjugation and excretion.

Interaction with Olfactory Receptors and Downstream Signaling

Beta-ionone and its derivatives are known to interact with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs). Specifically, β-ionone is an agonist for the olfactory receptor OR51E2.[19][20] Activation of OR51E2 by β-ionone initiates a downstream signaling cascade.[19][20] While the direct interaction of this compound with OR51E2 is not explicitly detailed, its structural similarity to β-ionone suggests a potential interaction.

The signaling pathway initiated by the activation of OR51E2 involves the following key steps:

-

G Protein Activation: The activated OR51E2 couples to the G protein Gαolf, leading to the exchange of GDP for GTP on the α subunit.[21]

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[19][20][22]

-

Calcium Influx: The increase in intracellular cAMP levels leads to the opening of cyclic nucleotide-gated (CNG) channels, resulting in an influx of Ca²⁺ ions.[19][20][22]

-

Activation of Protein Kinases: The rise in intracellular calcium and cAMP can activate various protein kinases, including Protein Kinase A (PKA), Extracellular signal-regulated kinases (ERK1/2), and Akt.[19][20]

This signaling cascade can lead to various cellular responses, including changes in cell migration and proliferation.[19][20]

Diagram: Olfactory Signaling Pathway of Beta-Ionone (and potentially this compound)

Caption: Olfactory signaling cascade initiated by beta-ionone.

Safety and Regulatory Status

This compound has been evaluated for safety by major international regulatory bodies.

-

FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance (FEMA Number 4144).[12][23]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[19]

A 90-day dietary toxicity study in Sprague-Dawley rats showed no adverse effects at doses up to 80 mg/kg body weight/day, establishing a No-Observed-Adverse-Effect Level (NOAEL) at this highest tested dose.[3][17]

Conclusion

This compound is a well-characterized and valuable flavoring agent with a desirable and complex sensory profile. Its natural occurrence, established synthesis methods, and favorable safety evaluations support its continued use in the food and fragrance industries. The understanding of its interaction with olfactory receptors and the subsequent signaling pathways provides a foundation for further research into its biological effects, which may be of interest to professionals in drug development and sensory neuroscience. This technical guide has consolidated essential data to serve as a comprehensive resource for scientists and researchers working with this versatile flavor compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic production and in situ separation of natural β-ionone from β-carotene [ouci.dntb.gov.ua]

- 4. Enzymatic production and in situ separation of natural β-ionone from β-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, 23267-57-4 [thegoodscentscompany.com]

- 6. Aerobic epoxidation of β-ionone in water under mild conditions using aldehydes as catalyst precursors - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. IONONE BETA EPOXIDE IFF [ventos.com]

- 8. This compound | C13H20O2 | CID 5352481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. specialchem.com [specialchem.com]

- 10. researchgate.net [researchgate.net]

- 11. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104557792A - Production method of this compound - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 17. Dietary administration of β-ionone epoxide to Sprague-Dawley rats for 90 days - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 19. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Low signaling efficiency from receptor to effector in olfactory transduction: A quantified ligand-triggered GPCR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Unveiling the Olfactory Nuances of Beta-Ionone Epoxide Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ionone (B89335), a C13-norisoprenoid derived from the degradation of carotenoids, is a well-known fragrance compound prized for its characteristic violet and woody aroma. Its derivative, beta-ionone epoxide, presents a more complex olfactory profile, offering a unique "violet orris powdery complex with a woody nuance"[1][2][3]. This technical guide delves into the olfactory characteristics of this compound isomers, providing a comprehensive overview of their sensory properties, the experimental methodologies used for their evaluation, and the underlying signaling pathways involved in their perception. This document is intended to serve as a valuable resource for researchers and professionals in the fields of fragrance chemistry, sensory science, and drug development.

Olfactory Characteristics and Quantitative Data

| Compound | Odor Description | Source |

| This compound | Violet orris powdery complex with a woody nuance | [1][3] |

| This compound | Floral, violet, orris | [2] |

| This compound | Fruity, sweet, berry, woody, violet, orris, powdery | [1] |

Experimental Protocols

Synthesis of this compound Enantiomers

The study of individual isomer olfactory properties necessitates their stereoselective synthesis. A key method for obtaining the enantiomeric forms of 5,6-epoxy-5,6-dihydro-β-ionone involves lipase-mediated kinetic resolution.

Workflow for the Synthesis of this compound Enantiomers

Caption: Synthesis and resolution of this compound enantiomers.

This process typically involves the epoxidation of racemic beta-ionone, followed by enzymatic resolution using a lipase, which selectively acylates one enantiomer, allowing for their separation.

Sensory Evaluation

The olfactory characteristics of fragrance ingredients are determined through sensory evaluation by trained panelists. A general protocol for such an evaluation is outlined below.

General Workflow for Sensory Evaluation of Fragrance Ingredients

Caption: Standard workflow for sensory panel evaluation.

Key aspects of this protocol include:

-

Panelist Selection: Utilization of a panel of trained and screened individuals with demonstrated olfactory acuity.

-

Sample Preparation: Dilution of the this compound isomers in an appropriate solvent (e.g., ethanol) to various concentrations.

-

Evaluation Procedure: Panelists assess the odor of the samples on smelling strips at different time intervals to evaluate top, middle, and base notes. They provide descriptive analysis of the odor character and rate the perceived intensity on a standardized scale.

-

Data Analysis: The collected descriptive data and intensity ratings are statistically analyzed to determine the consensus olfactory profile and to identify any significant differences between isomers.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific volatile compounds in a mixture that contribute to its overall aroma.

Simplified GC-O Experimental Workflow

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Beta-Ionone (B89335) Epoxide: Synonyms, Alternative Names, and Technical Data

This technical guide provides a comprehensive overview of beta-ionone epoxide, a molecule of interest in various scientific fields. It covers its chemical nomenclature, physical and chemical properties, and available technical data, including toxicological studies and synthesis protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.

Synonyms and Alternative Names